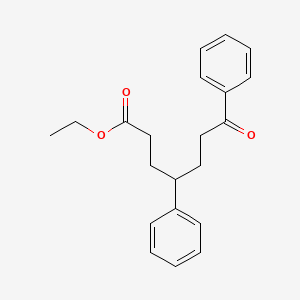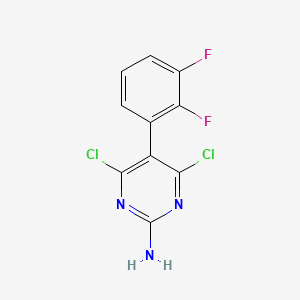
Ethyl7-(4-biphenyl)-7-oxoheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-(4-biphenyl)-7-oxoheptanoate is an organic compound that features a biphenyl group attached to a heptanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(4-biphenyl)-7-oxoheptanoate typically involves the reaction of biphenyl derivatives with heptanoic acid or its derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to form carbon-carbon bonds between biphenyl and heptanoate groups . The reaction conditions often include the use of boronic acids or esters, base, and a suitable solvent such as toluene or ethanol .
Industrial Production Methods
Industrial production of ethyl 7-(4-biphenyl)-7-oxoheptanoate may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 7-(4-biphenyl)-7-oxoheptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
Applications De Recherche Scientifique
Ethyl 7-(4-biphenyl)-7-oxoheptanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 7-(4-biphenyl)-7-oxoheptanoate involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: A simpler compound with two benzene rings, used in various industrial applications.
4-Aminobiphenyl: An amine derivative of biphenyl, known for its use in dye production and its carcinogenic properties.
Ethyl 4-biphenylcarboxylate: A related ester compound with similar structural features but different reactivity and applications.
Uniqueness
Ethyl 7-(4-biphenyl)-7-oxoheptanoate is unique due to its extended heptanoate chain, which imparts distinct chemical and physical properties. This structural feature allows for diverse chemical modifications and applications, setting it apart from simpler biphenyl derivatives .
Propriétés
Formule moléculaire |
C21H24O3 |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
ethyl 7-oxo-4,7-diphenylheptanoate |
InChI |
InChI=1S/C21H24O3/c1-2-24-21(23)16-14-18(17-9-5-3-6-10-17)13-15-20(22)19-11-7-4-8-12-19/h3-12,18H,2,13-16H2,1H3 |
Clé InChI |
UCZYPDFXXFONOS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC(CCC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-([1,1'-Biphenyl]-4-yl)-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B13099577.png)


![N-((2Z)-3-(dimethylamino)-2-{[(1E)-(dimethylamino)methylene]amino}prop-2-en-1-ylidene)-N-methylmethanaminium hexafluorophosphate](/img/structure/B13099600.png)
![3,4-Diazabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B13099602.png)


![5-(Benzo[d]thiazol-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13099621.png)



![Isoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 3-cyclopropyl-5,7-dimethyl-(9CI)](/img/structure/B13099631.png)

![6-Bromo-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B13099636.png)
